molecular formula C24H25N3O4S B255818 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Katalognummer B255818
Molekulargewicht: 451.5 g/mol
InChI-Schlüssel: JZNDWIBXJCCFEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of cyclopenta[b]thiophene and has shown promising results in various research fields.

Wirkmechanismus

The mechanism of action of 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is not fully understood. However, studies have shown that this compound can interact with various cellular targets, including enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, modulate immune responses, and regulate neurotransmitter release.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is its potential to target specific cellular pathways, making it a useful tool in studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Zukünftige Richtungen

The potential applications of 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide in scientific research are vast, and there are many future directions for further study. Some of the potential areas of research include exploring the compound's potential as a therapeutic agent for various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve yield and scalability.
In conclusion, 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a compound with significant potential in scientific research. Its complex synthesis method and potential applications in various research fields make it a promising tool for further study and exploration.

Synthesemethoden

The synthesis of 2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex process involving multiple steps. The synthesis method involves the use of various reagents and solvents, and the process requires careful monitoring and optimization to obtain a high yield of the final product.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research fields, including cancer research, neuroscience, and immunology.

Eigenschaften

Produktname

2-[2-(2-methoxyphenoxy)propanamido]-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Molekularformel

C24H25N3O4S

Molekulargewicht

451.5 g/mol

IUPAC-Name

2-[2-(2-methoxyphenoxy)propanoylamino]-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C24H25N3O4S/c1-15(31-19-10-4-3-9-18(19)30-2)22(28)27-24-21(17-8-5-11-20(17)32-24)23(29)26-14-16-7-6-12-25-13-16/h3-4,6-7,9-10,12-13,15H,5,8,11,14H2,1-2H3,(H,26,29)(H,27,28)

InChI-Schlüssel

JZNDWIBXJCCFEZ-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3)OC4=CC=CC=C4OC

Kanonische SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)NCC3=CN=CC=C3)OC4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.